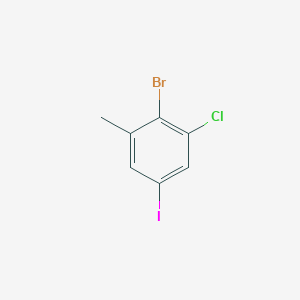

2-Bromo-3-chloro-5-iodotoluene

Description

Significance of Polyhalogenated Aromatic Compounds in Contemporary Organic Synthesis

Polyhalogenated aromatic compounds are organic molecules that feature multiple halogen atoms attached to an aromatic ring. mdpi.com These compounds are not just simple curiosities; they are pivotal intermediates in the synthesis of a wide array of complex organic molecules. mdpi.comscience.gov

Utility as Precursors for Complex Molecular Architectures

The presence of multiple halogen atoms on an aromatic ring provides chemists with a versatile toolkit for constructing intricate molecular frameworks. Each halogen can act as a handle for further chemical transformations, allowing for the sequential and regioselective introduction of different functional groups. This controlled manipulation is essential for building the complex structures found in many modern pharmaceuticals and other advanced materials. For instance, polyhalogenated aromatics are key starting materials in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds and assembling elaborate molecular designs.

Relevance in Fine Chemicals and Specialty Materials

Beyond their role as synthetic intermediates, polyhalogenated aromatic compounds are integral to the production of fine chemicals and specialty materials. science.gov Their unique electronic and physical properties, imparted by the halogen substituents, make them suitable for a range of specialized applications. For example, they are used in the manufacturing of flame retardants, pesticides, and high-performance polymers. science.gov The specific halogen and its position on the aromatic ring can be tailored to achieve desired properties, such as thermal stability, fluorescence, or specific biological activity. numberanalytics.com

Structural Features and Unique Reactivity Considerations of 2-Bromo-3-chloro-5-iodotoluene

This compound is a prime example of a polyhalogenated aromatic compound with a distinct set of structural and electronic features that dictate its reactivity.

Regiochemical Diversity of Halogen Substituents

The arrangement of bromine, chlorine, and iodine on the toluene (B28343) ring is not random. The specific placement of these halogens at the 2, 3, and 5 positions, respectively, relative to the methyl group, creates a molecule with significant regiochemical diversity. This diversity is crucial for its utility in synthesis, as the different carbon-halogen bonds exhibit varying reactivities. For instance, the carbon-iodine bond is generally the most reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This hierarchy allows for selective transformations at specific sites on the aromatic ring.

Electronic and Steric Effects of Multiple Halogens on Aromatic Reactivity

The reactivity of an aromatic ring is governed by a combination of electronic and steric effects from its substituents. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect (-I effect). aakash.ac.in However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect). aakash.ac.in

In this compound, the interplay of these effects is complex. The three halogen atoms collectively withdraw electron density from the ring, making it less reactive towards electrophiles than toluene itself. The inductive effect of the halogens follows the order of electronegativity: F > Cl > Br > I. quora.com Therefore, the chlorine atom has the strongest inductive withdrawing effect among the halogens present.

Steric hindrance also plays a significant role. The bulky iodine and bromine atoms, along with the chlorine atom, can sterically block certain positions on the ring, influencing the regioselectivity of incoming reagents. The methyl group is an activating, ortho-, para-directing group, further complicating the prediction of reaction outcomes. The combination of these electronic and steric factors makes the reactivity of this compound a subject of considerable interest for synthetic chemists.

Overview of Research Directions in Polysubstituted Aromatics

Current research in the field of polysubstituted aromatics is focused on several key areas. There is a continuous drive to develop novel and more efficient synthetic methodologies for the preparation of these compounds. fiveable.me This includes the exploration of new catalysts and reaction conditions for regioselective halogenation and cross-coupling reactions.

Another major research thrust is the application of polysubstituted aromatics in the development of new functional materials. datainsightsmarket.com Scientists are investigating how the introduction of multiple halogen atoms can be used to fine-tune the electronic and photophysical properties of organic molecules for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, there is growing interest in the biological activities of polyhalogenated aromatic compounds. mdpi.com While some of these compounds are known for their toxicity, others are being explored as potential therapeutic agents. mdpi.com Understanding the structure-activity relationships of these molecules is crucial for designing new drugs with improved efficacy and reduced side effects.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5BrClI | nih.govaablocks.com |

| Molecular Weight | 331.37 g/mol | nih.gov |

| CAS Number | 933671-80-8 | nih.govaablocks.com |

| IUPAC Name | 1-bromo-5-chloro-2-iodo-3-methylbenzene | nih.gov |

Structure

3D Structure

Properties

CAS No. |

1349718-36-0 |

|---|---|

Molecular Formula |

C7H5BrClI |

Molecular Weight |

331.37 g/mol |

IUPAC Name |

2-bromo-1-chloro-5-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 |

InChI Key |

KILGDVLQIAFCMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 3 Chloro 5 Iodotoluene

Precursor Synthesis and Derivatization Routes

The foundation of a successful synthesis for a multi-substituted arene lies in the strategic construction of a suitable precursor. This involves either starting with a pre-substituted toluene (B28343) and modifying it or building the substitution pattern sequentially.

Synthesis of Toluene Derivatives for Halogenation

A common and effective approach to synthesizing complex toluene derivatives is to begin with readily available anilines, specifically toluidines (methylanilines). The amino group is a versatile functional handle; it is a strong activating group that can direct electrophilic substitution, and it can later be replaced by a halogen via a Sandmeyer reaction.

For instance, a plausible route can commence with o-toluidine (B26562) (2-methylaniline). The synthesis can proceed through the following steps:

Iodination: The amino group in o-toluidine directs electrophilic iodination primarily to the para position, yielding 2-methyl-4-iodoaniline.

Diazotization and Sandmeyer Reaction: The resulting aminotoluene derivative undergoes diazotization with sodium nitrite (B80452) in an acidic medium. The subsequent Sandmeyer reaction with a copper(I) halide (e.g., CuBr) replaces the diazonium group with a halogen, producing a di-halogenated toluene such as 2-bromo-4-iodotoluene. google.com

An alternative strategy involves starting with a different substituted aniline (B41778). For example, the synthesis of the closely related 1-bromo-3-chloro-5-iodobenzene (B84608) often starts from 4-bromo-2-chloroaniline, which is then iodinated using iodine monochloride before the amino group is removed. google.com This highlights the modularity of using substituted anilines as precursors. Many aniline derivatives are prepared through the nitration of a substituted aromatic compound, followed by reduction of the nitro group. wikipedia.org

Table 1: Illustrative Precursor Synthesis Routes

| Starting Material | Key Intermediates | Target Precursor | Relevant Reactions |

|---|---|---|---|

| o-Toluidine | 2-Methyl-4-iodoaniline, Diazonium salt | 2-Bromo-4-iodotoluene | Electrophilic Iodination, Diazotization, Sandmeyer Reaction google.com |

| 4-Bromo-2-chloroaniline | 4-Bromo-2-chloro-6-iodoaniline | 1-Bromo-3-chloro-5-iodobenzene (analog) | Electrophilic Iodination, Diazotization, Deamination google.com |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. uwindsor.caharvard.edu This strategy employs a directing metalation group (DMG) that coordinates to an organometallic base (typically an alkyllithium reagent), facilitating deprotonation at a specific adjacent (ortho) position. The resulting aryl-metal species can then react with an electrophile, such as a halogen source, to introduce a substituent with high precision.

For toluene derivatives, various functional groups can act as DMGs, including amides, carbamates, and oxazolines. researchgate.net The choice of base is also critical. While alkyllithium reagents are common, modern advancements have introduced alternatives like sBu₂Mg, a soluble dialkylmagnesium base that allows for mild and regioselective ortho-magnesiations. researchgate.netrsc.org

A key challenge in the metalation of toluene derivatives is the potential for competitive lithiation at the benzylic (methyl) position, which is also acidic. uwindsor.ca The reaction conditions, including the choice of base and solvent, can often be tuned to favor ring metalation over side-chain metalation. acs.org

Table 2: Common Directing Groups in Ortho Metalation

| Directing Group (DMG) | Typical Base | Comments |

|---|---|---|

| Amide (-CONR₂) | s-BuLi, t-BuLi | A very strong and reliable directing group. harvard.edu |

| Oxazoline | sBu₂Mg, n-BuLi | Enables regioselective functionalization and can be used for subsequent transformations. researchgate.netrsc.org |

| O-Aryl Carbamate (-OCONEt₂) | s-BuLi | A powerful directing group; the lithiated intermediate can sometimes rearrange (anionic Fries rearrangement). uwindsor.ca |

Advanced Halogenation Techniques for Multi-Halogenation

Once a suitable di-substituted toluene precursor is obtained (e.g., a bromo-iodotoluene or a chloro-iodotoluene), the final halogen must be introduced. This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is governed by the combined directing effects of the substituents already present on the ring.

Regioselective Electrophilic Halogenation Protocols

The introduction of a third halogen onto a di-halogenated toluene ring requires careful consideration of activating and deactivating effects. Halogens are deactivating yet ortho-, para-directing groups, while the methyl group is an activating ortho-, para-director. The ultimate position of substitution depends on the interplay between these electronic effects and steric hindrance.

The general mechanism for electrophilic halogenation involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺), often with the aid of a Lewis acid catalyst like FeBr₃ or FeCl₃. doubtnut.commasterorganicchemistry.com The aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity. masterorganicchemistry.com

To synthesize 2-Bromo-3-chloro-5-iodotoluene, a potential strategy involves the bromination of a 3-chloro-5-iodotoluene precursor. In this scenario, the existing chloro and iodo substituents would direct the incoming electrophile. Both halogens direct to the positions ortho and para to themselves. For 3-chloro-5-iodotoluene, the directing effects would favor substitution at positions 2, 4, and 6. Position 2 is ortho to both the chlorine and the iodine, making it an electronically favored site for bromination.

Standard bromination is carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a strong electrophile for the substitution reaction. masterorganicchemistry.com The selectivity of bromination is generally higher than that of chlorination, making it a more controlled reaction. masterorganicchemistry.com

Alternatively, the target molecule could be formed by chlorinating a 2-bromo-5-iodotoluene (B1273150) precursor. In this molecule, the substituents are the activating methyl group (C1), and the deactivating bromo (C2) and iodo (C5) groups.

The methyl group directs ortho/para, to positions 2 (blocked), 4, and 6.

The bromo group directs ortho/para, to positions 3 and 5 (blocked).

The iodo group directs ortho/para, to positions 4 and 6.

The strongest directing influence comes from the activating methyl group, which enhances reactivity at positions 4 and 6. However, the bromo group specifically directs to the desired C3 position. Therefore, by carefully controlling reaction conditions, chlorination at C3 is feasible. The reaction is typically performed with chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). doubtnut.comstackexchange.com

Table 3: Reagents for Regioselective Electrophilic Halogenation

| Halogenation | Reagent | Catalyst / Conditions | Target Position |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | Ortho/para to activating groups |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Ortho/para to activating groups doubtnut.com |

Iodination Methodologies

The introduction of an iodine atom onto the 2-bromo-3-chlorotoluene (B1273141) core represents a critical step. Since the toluene ring is substituted with two deactivating halogen atoms and one activating methyl group, the regioselectivity of the iodination is a key challenge. The methyl group is an ortho, para-director, while halogens are also ortho, para-directors, albeit deactivating. masterorganicchemistry.com In 2-bromo-3-chlorotoluene, the position C5 is para to the methyl group and meta to both the bromine and chlorine atoms. This electronic and steric environment necessitates robust iodination methods.

Elemental iodine (I₂) itself is generally unreactive toward aromatic rings unless an oxidizing agent is present. libretexts.orgorgoreview.com These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which can then react with the aromatic ring. libretexts.orgorgoreview.com For deactivated or complex aromatic compounds, a variety of iodinating systems have been developed.

Common iodinating reagents and systems applicable to deactivated aromatic compounds include:

Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent is a frequently used method. Oxidants like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or sodium periodate (B1199274) (NaIO₄) in the presence of sulfuric acid can generate the necessary electrophilic iodine species. orgoreview.comresearchgate.netorganic-chemistry.org

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. Its reactivity can be enhanced by using it in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), which allows for the iodination of even deactivated aromatic rings. organic-chemistry.org

Silver Salt-Mediated Iodination: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in combination with iodine, can effectively iodinate chlorinated aromatic compounds. nih.govnih.govdocumentsdelivered.com These reagents generate a highly electrophilic iodine species by forming an insoluble silver iodide precipitate. nih.gov For instance, the iodination of 3-chlorotoluene (B144806) using AgSbF₆/I₂ has been shown to selectively introduce iodine at the para position relative to the chlorine substituent. nih.govnih.gov

Iodic Acid (HIO₃): In strongly acidic media like a mixture of acetic acid, acetic anhydride, and sulfuric acid, iodic acid can serve as a potent iodinating agent for deactivated arenes. nih.gov

The choice of reagent and conditions is crucial to achieve the desired regioselectivity for the synthesis of this compound from a 2-bromo-3-chlorotoluene precursor.

| Reagent System | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic medium (e.g., H₂SO₄) | Effective for a range of aromatic compounds, including some deactivated ones. | libretexts.orgorgoreview.com |

| N-Iodosuccinimide (NIS) / Acid Catalyst | TFA or TfOH in a solvent like acetonitrile | Good for deactivated aromatics; offers mild conditions. | organic-chemistry.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Inert solvent | Highly effective for halogenated and deactivated aromatics. | nih.govnih.gov |

| Iodic Acid (HIO₃) | H₂SO₄/AcOH/Ac₂O | Powerful system for severely deactivated arenes. | nih.gov |

Halogen Exchange Reactions for Orthogonal Substitution

Halogen exchange, particularly the Finkelstein reaction, provides a strategic pathway for introducing iodine into an aromatic ring that already contains other halogens. byjus.comwikipedia.org While the classic Finkelstein reaction involves the conversion of alkyl chlorides or bromides to alkyl iodides, its application to aryl halides is more challenging due to the stronger carbon-halogen bond of the sp²-hybridized carbon. wikipedia.orgadichemistry.com

However, catalyzed versions of the "aromatic Finkelstein reaction" have been developed. These reactions allow for the substitution of an aryl bromide or chloride with an iodide, a transformation that is difficult otherwise. wikipedia.orgnih.gov This approach is a form of orthogonal substitution, where one specific halogen can be replaced while others on the same molecule remain untouched.

Key features of the aromatic Finkelstein reaction include:

Catalysts: The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, often in the presence of a ligand like a diamine. wikipedia.orgjk-sci.com Nickel complexes have also been shown to be effective catalysts for this transformation. wikipedia.orgjk-sci.com

Reaction Conditions: The reaction involves treating an aryl bromide or chloride with an iodide source, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of the catalyst system. wikipedia.orgnih.gov

Strategic Application: In the context of synthesizing this compound, one could envision a precursor such as 2,5-dibromo-3-chlorotoluene. A selective, catalyzed halogen exchange reaction could then be employed to replace the more reactive bromine at the 5-position with iodine, leaving the bromine at the 2-position and the chlorine at the 3-position intact. This relies on the differential reactivity of the C-Br bonds, which can be influenced by their electronic and steric environment.

This method offers a powerful tool for the late-stage introduction of iodine and for creating complex, polyhalogenated aromatic patterns that are difficult to access through sequential electrophilic halogenations alone. nih.gov

Biocatalytic Approaches to Site-Selective Halogenation

Nature has evolved enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable precision. acs.org These biocatalytic methods offer an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net For the challenge of regioselective halogenation, flavin-dependent halogenases (FDHs) are particularly promising. nih.govacs.org

FDHs catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govacs.orgamazonaws.com The mechanism involves the enzyme using a reduced flavin cofactor (FADH₂) and oxygen to oxidize a halide ion (Cl⁻, Br⁻, or I⁻) to an electrophilic "hypohalous acid-like" species (HOX). nih.gov This reactive species is then directed by the enzyme's active site to a specific position on the bound substrate molecule, ensuring high regioselectivity that is controlled by molecular recognition rather than purely by the substrate's intrinsic electronic properties. nih.gov

Key aspects of biocatalytic halogenation include:

Enzyme Specificity: Different FDHs exhibit different substrate specificities and regioselectivities. For example, the enzyme RebH is known to chlorinate tryptophan and other indole (B1671886) derivatives. acs.orgamazonaws.com Through genome mining and enzyme engineering, a wide array of FDHs have been identified that can act on various substrates, including phenols and anilines. acs.orgamazonaws.com

Application to Toluene Derivatives: While many studied substrates are highly activated, research has shown that FDHs can halogenate a broad range of aromatics, including some that are relatively electron-deficient. nih.gov It is conceivable that a suitable FDH, either naturally occurring or engineered through directed evolution, could perform a site-selective iodination on a 2-bromo-3-chlorotoluene precursor to yield the desired product.

Advantages: Biocatalysis operates under mild conditions (aqueous buffer, room temperature) and uses benign inorganic halides, offering a green chemistry approach to complex halogenations. researchgate.net

| Enzyme Class | Mechanism Type | Typical Substrates | Halogen(s) | Reference |

|---|---|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | Electrophilic | Electron-rich aromatics (phenols, indoles) | Cl, Br, I | nih.govacs.org |

| Heme-Dependent Haloperoxidases | Electrophilic | Alkenes, Aromatics (less selective) | Cl, Br, I | acs.org |

| Non-Heme Iron Halogenases | Radical | Aliphatic C-H bonds | Cl, Br | acs.org |

Flow Chemistry and Microreactor Technology in Halogenation

The synthesis of fine chemicals, especially those involving hazardous reagents or highly exothermic reactions, can be significantly improved by using flow chemistry and microreactor technology. tandfonline.comacs.org A microreactor is a device where chemical reactions occur in a confinement with dimensions typically below 1 mm, such as in microchannels. wikipedia.org This technology offers numerous advantages over traditional batch processing for reactions like halogenation.

Benefits of microreactors in halogenation include:

Enhanced Safety: Halogenation reactions can be highly exothermic. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. tandfonline.comsoci.org Small reaction volumes also minimize the hazard associated with handling unstable intermediates. soci.org

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher yields and selectivities. soci.orgkrishisanskriti.org

Improved Mass Transfer: The small dimensions of microchannels facilitate rapid mixing of reactants, which can be crucial for fast reactions and for reactions involving multiple phases (e.g., gas-liquid). tandfonline.com

Scalability: Scaling up production in a flow system is often achieved by operating the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is more predictable than scaling up a batch reactor. wikipedia.org

For the synthesis of a polyhalogenated compound like this compound, where multiple, potentially hazardous halogenation steps are required, employing microreactor technology could offer a safer, more efficient, and highly controlled manufacturing process. tandfonline.com

Step-Economical Synthesis and Convergent Strategies

Modern synthetic chemistry emphasizes step-economy, where the number of individual synthetic and purification steps is minimized. Convergent strategies, where different fragments of a molecule are synthesized separately and then combined, are often more efficient than linear syntheses for complex targets.

Multi-Component Reactions Incorporating Halogenated Toluene Cores

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. rsc.org This approach is highly step-economical and allows for the rapid construction of molecular complexity. rsc.org

While a specific MCR to directly synthesize this compound is not documented, the strategy could be applied to build a polysubstituted benzene (B151609) ring. rsc.orgresearchgate.net For instance, a halogenated aromatic aldehyde could participate in an MCR to construct a highly functionalized ring system. An example is the one-pot synthesis of polysubstituted benzene derivatives from an aromatic aldehyde, malononitrile, and ethyl α-bromoacetate. rsc.org A convergent approach could involve using a pre-formed, halogenated building block within an MCR to assemble a larger, more complex structure, where the halogenated toluene core is a key component.

Decarboxylative Halogenation Pathways

Decarboxylative halogenation is a powerful method for converting readily available carboxylic acids into organic halides. researchgate.netprinceton.edu This transformation involves the replacement of a carboxyl group (-COOH) with a halogen atom, with the loss of carbon dioxide. ck12.org The Hunsdiecker reaction is the classic example, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide. ck12.orgtestbook.comvedantu.comwikipedia.orgbyjus.com

This pathway is particularly useful for introducing halogens into positions that are not easily accessible through direct electrophilic substitution. researchgate.net A plausible and strategic route to this compound would involve the decarboxylative iodination of 2-bromo-3-chloro-5-methylbenzoic acid.

Modern variations of this reaction have been developed that are more versatile and use milder conditions:

Visible-Light-Induced Decarboxylation: Aromatic carboxylic acids can undergo decarboxylative iodination under visible light irradiation, offering a mild and efficient method that tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.com

Transition-Metal-Free Iodination: Methods using iodine monochloride (ICl) in the presence of a base like potassium phosphate (B84403) have been developed for the decarboxylative iodination of aryl carboxylic acids without the need for a transition metal catalyst. researchgate.nettandfonline.com

Copper-Catalyzed Halogenation: Copper salts can mediate the decarboxylative halogenation of (hetero)aryl carboxylic acids, providing a unified strategy to access aryl chlorides, bromides, and iodides from a common precursor. princeton.eduscispace.comresearchgate.net

This decarboxylative strategy represents a highly effective and convergent approach, as the required 2-bromo-3-chloro-5-methylbenzoic acid could potentially be synthesized and purified before the final, key iodination step.

Catalytic Systems in Halogenation and Functionalization

The introduction of multiple halogen atoms onto an aromatic ring necessitates the use of specific catalytic systems to achieve the desired substitution pattern. These catalysts play a crucial role in activating either the aromatic substrate or the halogenating agent, thereby facilitating the carbon-halogen (C-X) bond formation.

Transition metal catalysis is a powerful tool for the formation of carbon-halogen bonds, offering high efficiency and selectivity. core.ac.uk Catalysts based on metals like palladium, copper, and ruthenium have been extensively developed for C-H bond functionalization, including halogenation. core.ac.ukresearchgate.net These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and transmetalation, allowing for the precise introduction of halogens into specific positions on an aromatic ring. researchgate.net

In the context of synthesizing this compound, transition metal catalysts could be employed to direct the halogenation to specific C-H bonds that might be otherwise unreactive. For instance, a directed C-H functionalization approach could utilize a directing group to position the metal catalyst and subsequently the halogen atom at the desired location. While direct multistep halogenation of toluene itself is challenging, these catalytic methods provide pathways to functionalize pre-substituted toluene derivatives with high control.

The choice of catalyst and reaction conditions is critical and can be tailored to favor the formation of C-Cl, C-Br, or C-I bonds. For example, copper halides are known to be effective in certain halogenation reactions. masterorganicchemistry.com The development of dual catalytic systems, sometimes merging transition metal catalysis with other catalytic modes, has further expanded the scope of these transformations. researchgate.net

Table 1: Examples of Transition Metal Catalysts in C-X Bond Formation

| Catalyst System | Type of C-X Bond Formed | General Application |

| Palladium(II) complexes | C-Cl, C-Br, C-I | Cross-coupling reactions and directed C-H halogenation |

| Copper(I) and Copper(II) salts | C-Cl, C-Br, C-I | Sandmeyer-type reactions and direct halogenation |

| Ruthenium(II) complexes | C-Cl | C-H chlorination of aromatic compounds |

| Iron(III) halides | C-Cl, C-Br | Lewis acid catalysts for electrophilic aromatic halogenation chemguide.co.uk |

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, sustainable alternatives to traditional metal-based methods. rsc.orgacs.org These approaches often operate under mild reaction conditions, utilizing visible light and organic molecules as catalysts. acs.orgyoutube.com

Organocatalytic halogenation can involve the activation of halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), by a nucleophilic organocatalyst. youtube.com This activation enhances the electrophilicity of the halogen, facilitating its attack by the aromatic ring. Various organocatalysts, including amines and phosphines, have been developed for these purposes. nih.gov

Photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single electron transfer (SET) processes. acs.orgyoutube.com This can generate highly reactive radical intermediates from either the aromatic substrate or the halogen source, leading to C-H halogenation. mdpi.com Organic dyes and acridinium (B8443388) salts are common photocatalysts used for these transformations. acs.orgmdpi.com For instance, visible-light-induced photocatalysis has been successfully applied to the bromination of toluene derivatives. researchgate.net This methodology can offer unique selectivities that are complementary to traditional electrophilic aromatic substitution pathways.

Table 2: Examples of Organocatalytic and Photoredox Systems for Halogenation

| Catalytic System | Halogen Source | Mechanism |

| Thiourea derivatives | N-Halosuccinimides | Hydrogen bonding activation of the halogen source |

| Acridinium salts (e.g., Acr+-Mes) | N-Chlorosuccinimide (NCS) | Photoredox-induced radical chlorination mdpi.com |

| Eosin Y | Alkyl or Aryl Halides | Photoredox-catalyzed atom transfer radical addition |

| 4,7-diphenyl-2,1,3-benzothiadiazole | Carbon Tetrabromide (CBr4) | Metal-free photoredox bromination of alcohols mdpi.com |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For a polysubstituted molecule like this compound, the order of introduction of the substituents is critical due to their directing effects in electrophilic aromatic substitution.

A plausible retrosynthetic pathway for this compound is outlined below. The analysis begins by considering the disconnection of the carbon-halogen bonds.

Retrosynthetic Scheme 1: Disconnection of this compound

Diazotization and Iodination: The final iodo group can be introduced via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by reaction with an iodide salt. Therefore, the immediate precursor would be 2-bromo-3-chloro-5-methylaniline . A similar strategy involving the deamination of a substituted aniline has been used to synthesize 1-bromo-3-chloro-5-iodobenzene. researchgate.netgoogle.com

Introduction of Chlorine: The chloro group at position 3 is ortho to the bromine and para to the methyl group. Starting from a suitably substituted aniline, the chlorine can be introduced. The amino group is a strong activating, ortho-, para-director.

Strategic Bromination and Chlorination: A more plausible route might involve starting with a simpler substituted toluene. For example, starting with 3-bromo-5-chlorotoluene . The directing effects of the existing halogens (ortho-, para-directing but deactivating) and the methyl group (ortho-, para-directing and activating) would need to be carefully considered for the subsequent iodination and potential functional group interconversions. The synthesis of related compounds like 2-bromo-5-iodobenzyl alcohol often involves the halogenation of a simpler precursor. google.comgoogle.com

A potential forward synthesis based on this analysis could start from a commercially available chlorotoluene or bromotoluene, followed by sequential halogenations and functional group manipulations to install the substituents in the correct positions. The use of blocking groups might be necessary to achieve the desired regiochemistry.

Mechanistic Elucidation and Reactivity Studies of 2 Bromo 3 Chloro 5 Iodotoluene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orglumenlearning.comyoutube.com The first step, the formation of this complex, is typically the rate-determining step. lumenlearning.comlibretexts.org The second, faster step involves the loss of a proton to restore the aromaticity of the ring. lumenlearning.comyoutube.com

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

The formation of the σ-complex is the rate-determining step in electrophilic aromatic substitution. libretexts.org The stability of this intermediate, and therefore the rate of reaction, is influenced by the electronic properties of the substituents on the benzene ring. libretexts.org Electron-donating groups stabilize the positively charged σ-complex, increasing the reaction rate, while electron-withdrawing groups destabilize it, slowing the reaction down. youtube.com

For 2-bromo-3-chloro-5-iodotoluene, the methyl group can stabilize the σ-complex through hyperconjugation and a weak inductive effect. Conversely, the halogens destabilize the intermediate through their strong inductive electron-withdrawing effect. However, the halogens can also donate a lone pair of electrons through resonance, which can help to stabilize the positive charge, particularly when the electrophile adds to the ortho or para positions relative to the halogen. libretexts.orgyoutube.com This resonance contribution is crucial for explaining their ortho-, para-directing nature despite being deactivators. libretexts.org

The electronegativity of the halogens plays a significant role in their influence on reactivity. The order of electronegativity is F > Cl > Br > I. quora.com Consequently, the deactivating inductive effect is strongest for fluorine and weakest for iodine. quora.com This would suggest that the reactivity of halobenzenes towards electrophilic substitution should follow the order I > Br > Cl > F. quora.com

In this compound, the regioselectivity of an electrophilic attack will be a complex outcome of the interplay between the activating methyl group and the three different halogens. While the methyl group is the strongest activating and directing group, the relative deactivating effects of the halogens will influence the distribution of products among the available ortho and para positions. The less electronegative iodine will be less deactivating than chlorine and bromine, potentially making the positions influenced by iodine more susceptible to electrophilic attack, all other factors being equal.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is generally less common than electrophilic aromatic substitution because aromatic rings are electron-rich and thus not readily attacked by nucleophiles. wikipedia.org However, SNAr can occur if the aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. byjus.comnumberanalytics.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org

| Factor | Effect on Reaction Rate |

|---|---|

| Electron-withdrawing groups (ortho/para to leaving group) | Increase |

| Good leaving group | Increase |

| Strong nucleophile | Increase |

| Polar aprotic solvent | Increase |

For nucleophilic aromatic substitution to occur on this compound, the presence of activating groups is crucial. In this molecule, the halogens themselves act as electron-withdrawing groups through their inductive effect, which can facilitate nucleophilic attack. However, they are not as strongly activating as groups like nitro (-NO2) or cyano (-CN). wikipedia.orgbyjus.com The methyl group, being electron-donating, would deactivate the ring towards nucleophilic attack.

The ability of the halogen to act as a leaving group is also a key factor. In SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Therefore, the bond strength to the leaving group is less important than the ability of the leaving group to withdraw electron density and stabilize the intermediate. This leads to an unusual order of leaving group ability for halogens in SNAr reactions: F > Cl ≈ Br > I. wikipedia.orgstackexchange.com This is the reverse of the trend seen in SN1 and SN2 reactions, where the weakest carbon-halogen bond (C-I) breaks most easily. stackexchange.com

Radical Reaction Pathways Involving C-Halogen Bonds

Aryl halides can undergo reactions involving radical intermediates, particularly through processes like homolytic aromatic substitution. acs.orgresearchgate.net These reactions often involve the formation of an aryl radical, which then reacts with another aromatic ring or a radical trap.

Homolytic aromatic substitution (HAS) is a radical-based process where an aryl radical attacks an aromatic ring to form a new C-C bond. researchgate.net The aryl radical can be generated from an aryl halide through various methods, including photoredox catalysis under visible light irradiation. acs.orgacs.org For instance, aryl iodides and bromides can be activated by visible light in the presence of a photoredox catalyst and a strong base to form an aryl radical. acs.orgacs.org This radical can then add to an unactivated arene to form a biaryl product. acs.org

In the context of this compound, the C-I bond is the weakest of the carbon-halogen bonds and would be the most likely to undergo homolytic cleavage to form an aryl radical. This could be initiated by light or a radical initiator. The resulting aryl radical could then participate in homolytic aromatic substitution reactions. The reactivity order for aryl halides in such radical reactions is typically I > Br > Cl, reflecting the C-X bond dissociation energies.

Phototransformation Mechanisms

Visible light-induced electron transfer processes can also drive the reduction of aryl halides. nih.govsigmaaldrich.comsciencegate.app In such mechanisms, a photosensitizer absorbs light and transfers an electron to the aryl halide, forming a radical anion. nih.gov This radical anion can then fragment, cleaving a carbon-halogen bond and generating an aryl radical. nih.govnih.gov This aryl radical can then be trapped by hydrogen atom donors. nih.gov The efficiency of these processes can be influenced by the presence of other substituents on the aromatic ring.

Halogen Dance Reactions and Isomerization

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.org This rearrangement is typically base-catalyzed and proceeds through a series of equilibria involving metal-halogen exchange and deprotonation-reprotonation steps. ic.ac.ukresearchgate.net

Base-Catalyzed Halogen Migration

In the context of this compound, a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), would likely initiate the halogen dance. ic.ac.ukwhiterose.ac.uk The reaction is driven by the formation of the most thermodynamically stable organometallic intermediate. ic.ac.uk The acidity of the ring protons plays a crucial role, with the base preferentially abstracting the most acidic proton. The presence of multiple different halogens on the toluene (B28343) ring adds complexity, as both halogen-metal exchange and deprotonation are possible initiation steps.

The general mechanism involves the formation of an aryl anion, which can then induce the migration of a halogen from an adjacent or nearby carbon atom. wikipedia.orgresearchgate.net This process can lead to a mixture of isomers. For instance, the iodine atom at the 5-position might migrate to an adjacent, thermodynamically more favorable position. The relative migratory aptitude of the halogens (I > Br > Cl) would also influence the product distribution. The order of reagent addition and their stoichiometry are critical factors in controlling the outcome of halogen dance reactions. wikipedia.org

Computational Insights into Transition States

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of halogen dance reactions. whiterose.ac.uknih.govias.ac.in These computational studies can model the potential energy surface of the reaction, identifying the structures of intermediates and transition states. nih.govfossee.inyoutube.com For a molecule like this compound, computational analysis could predict the most likely site of initial deprotonation or halogen-metal exchange.

Studies on similar brominated aromatic compounds have proposed the existence of bromo-bridged transition states. researchgate.netias.ac.in These transition states involve the bromine atom simultaneously interacting with two carbon atoms of the aromatic ring, facilitating its migration. DFT calculations can determine the activation energies associated with different possible migration pathways, thereby predicting the most favorable isomerization route. nih.govias.ac.in For example, calculations on bromothiophenes have shown that SN2 type transition states are favored over four-center type transition states for lithium-bromine exchange steps. whiterose.ac.uknih.gov

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a key process in the environmental fate of halogenated aromatic compounds, leading to their detoxification. epa.govnih.gov This process involves the replacement of a halogen atom with a hydrogen atom. epa.gov

Microbial and Abiotic Dehalogenation Pathways

Microbial communities, particularly under anaerobic conditions, play a significant role in the reductive dehalogenation of aryl halides. epa.govnih.govresearchgate.net Various bacteria have been identified that can utilize halogenated compounds as electron acceptors in a process called dehalorespiration. nih.gov The dehalogenation is catalyzed by enzymes known as dehalogenases. nih.govmdpi.com In the case of this compound, it is expected that the iodine and bromine atoms would be more readily removed than the chlorine atom, as the C-I and C-Br bonds are weaker. organic-chemistry.org

Abiotic dehalogenation can also occur, for example, through reactions with reduced iron minerals in sediments or by catalytic hydrogenation. organic-chemistry.orggoogle.com The rate and extent of both microbial and abiotic dehalogenation are influenced by environmental factors such as redox potential, pH, and the presence of suitable electron donors. epa.gov

Electron Transfer Processes

The fundamental mechanism of reductive dehalogenation involves the transfer of electrons to the halogenated molecule. epa.govacs.org This can occur via a single electron transfer (SET) mechanism, forming a radical anion which then expels a halide ion to give an aryl radical. nih.gov This aryl radical subsequently abstracts a hydrogen atom from the surrounding medium to yield the dehalogenated product.

Consecutive visible light-induced electron transfer processes have also been shown to be effective in the reduction of aryl halides. nih.gov In this "consecutive PET" (conPET) process, a photocatalyst is first reduced by a single-electron transfer, and the resulting radical anion is then excited by a second photon to reach a highly reducing state capable of reducing even stable aryl chlorides. nih.gov Electrophotocatalysis, which combines electrochemistry and photochemistry, provides another powerful method to generate highly reducing species for the dehalogenation of challenging aryl halides. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The substitution of the toluene ring with three different halogens and a methyl group creates a complex electronic and steric environment that dictates the molecule's reactivity. A thorough analysis of the kinetic and thermodynamic principles governing its reactions is essential for understanding its chemical behavior and optimizing synthetic transformations.

Kinetic Isotope Effects in Halogenation Reactions

Kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution, are a fundamental tool for elucidating reaction mechanisms. libretexts.orgwikipedia.org For the halogenation of this compound, KIEs can offer profound insights into the transition state of the rate-determining step.

In typical electrophilic aromatic substitution reactions, such as halogenation, the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex, is the slow, rate-determining step. gmu.edu The subsequent deprotonation to restore aromaticity is a rapid process. Because the carbon-hydrogen (or carbon-deuterium) bond is not broken in the rate-determining step, no significant primary kinetic isotope effect is expected. youtube.com In other words, the ratio of the rate constant for the hydrogen-containing compound (kH) to the deuterium-containing compound (kD) would be close to unity (kH/kD ≈ 1). youtube.com

While primary KIEs are not anticipated, secondary kinetic isotope effects (SKIEs) can provide valuable information. libretexts.orgwikipedia.org SKIEs arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. libretexts.org For this compound, substituting the hydrogens of the methyl group with deuterium (B1214612) could reveal the extent of hyperconjugation in stabilizing the arenium ion intermediate. Hyperconjugation involves the donation of electron density from the C-H sigma bonds of the methyl group into the adjacent empty p-orbital of the carbocation. libretexts.orgutdallas.edu This stabilization weakens the C-H bond in the transition state. A small, normal secondary KIE (kH/kD > 1) would be expected, indicating a more stabilized transition state for the hydrogen-containing isotopologue. princeton.edu

Table 1: Predicted Kinetic Isotope Effects for Electrophilic Halogenation of this compound

| Isotopic Substitution | Type of KIE | Predicted kH/kD Value | Mechanistic Interpretation |

| Aromatic C-H vs. C-D | Primary | ≈ 1 | The C-H bond is not broken in the rate-determining step of electrophilic aromatic substitution. youtube.com |

| Methyl C-H₃ vs. C-D₃ | Secondary | > 1 (Normal) | The transition state is stabilized by hyperconjugation from the methyl group's C-H bonds. libretexts.orgprinceton.edu |

Thermodynamic Driving Forces for Halogenation and Dehalogenation

The feasibility and selectivity of halogenation and dehalogenation reactions are governed by their thermodynamic parameters, primarily the Gibbs free energy change (ΔG).

Halogenation

Further halogenation of this compound is thermodynamically complex. While the formation of a new carbon-halogen bond is typically an exothermic process, the regioselectivity is dictated by the combined directing effects of the existing substituents and steric hindrance. The methyl group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The significant steric bulk of the iodine and bromine atoms will strongly disfavor substitution at the adjacent ortho positions, influencing the thermodynamic stability of the potential products.

Dehalogenation

Dehalogenation reactions, particularly reductive dehalogenations, are strongly influenced by the carbon-halogen bond dissociation enthalpies (BDEs). nih.gov The strength of these bonds in aromatic systems decreases significantly down the halogen group. This trend provides a powerful thermodynamic driving force for selective dehalogenation.

The C-I bond is the weakest, followed by C-Br, and then C-Cl. This hierarchy dictates that the iodine atom is the most labile and thus the most easily removed. Reductive dehalogenation using methods like catalytic hydrogenation or zinc in aqueous ammonium (B1175870) chloride would preferentially cleave the C-I bond over the C-Br and C-Cl bonds. organic-chemistry.orgpsu.edu This selectivity has been demonstrated in various polyhalogenated aromatic systems, where bromo groups are reduced more readily than chloro groups. organic-chemistry.orgresearchgate.net The thermodynamic measurements from studies on related compounds show that C-X bond dissociation energies increase in the order X = I < Br < Cl. nih.gov

Table 2: Typical Bond Dissociation Enthalpies (BDEs) for Aryl Halides

| Bond | Approximate BDE (kcal/mol) |

| Aryl-I | ~65 |

| Aryl-Br | ~81 |

| Aryl-Cl | ~95-100 nih.gov |

Note: Values are approximate and can be influenced by the other substituents on the aromatic ring. nih.govacs.org The trend, however, remains consistent.

This pronounced difference in bond strengths is the key thermodynamic factor enabling the selective deiodination and debromination of polyhalogenated compounds like this compound, allowing for controlled, stepwise removal of halogen substituents in synthetic applications.

Advanced Spectroscopic and Structural Characterization for Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomerism

High-resolution NMR spectroscopy is an indispensable technique for the unambiguous structural determination of complex organic molecules like 2-Bromo-3-chloro-5-iodotoluene. By analyzing the chemical shifts and coupling patterns in various NMR spectra, detailed insights into the molecule's connectivity and the electronic influence of its substituents can be obtained.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Halogen Effects

The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. In aromatic systems, protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. pressbooks.publibretexts.orglibretexts.org This downfield shift is attributed to the "ring current" effect, where the delocalized π-electrons generate a local magnetic field that deshields the aromatic protons. pressbooks.publibretexts.orgfiveable.me The specific chemical shifts of the aromatic protons in this compound are influenced by the electronegativity and anisotropic effects of the bromine, chlorine, and iodine substituents. conductscience.commodgraph.co.uk Protons adjacent to more electronegative halogens will experience greater deshielding and thus resonate at a lower field. libretexts.orglibretexts.org For instance, in substituted benzenes, protons ortho to an electron-withdrawing group are typically shifted downfield. researchgate.net The methyl group protons (benzylic protons) are also influenced by the aromatic ring and typically appear in the range of 2.3 to 3.0 ppm. pressbooks.pub

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. Aromatic carbons generally appear in the range of 110 to 170 ppm. researchgate.netlibretexts.org The chemical shift of each carbon atom in the benzene ring of this compound is distinctly affected by the attached halogen. The carbon directly bonded to a halogen will have its chemical shift significantly altered, and this effect can also be observed on the adjacent carbons. libretexts.orgolemiss.edursc.org The magnitude of the shift is dependent on the specific halogen, with heavier halogens like bromine and iodine exerting notable effects. rsc.orgresearchgate.net It is important to note that due to symmetry considerations, the number of distinct signals in the ¹³C NMR spectrum can help confirm the substitution pattern. libretexts.org For example, toluene (B28343) itself displays five signals in its ¹³C NMR spectrum due to the symmetry of the molecule. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) | Influencing Factors for this compound |

| Aromatic ¹H | 6.5 - 8.0 pressbooks.publibretexts.orglibretexts.org | Ring current, electronegativity and anisotropy of Br, Cl, and I substituents. fiveable.meconductscience.commodgraph.co.uk |

| Benzylic ¹H | 2.3 - 3.0 pressbooks.pub | Proximity to the aromatic ring. |

| Aromatic ¹³C | 110 - 170 researchgate.netlibretexts.org | Direct and adjacent halogen substitution effects, including electronegativity and heavy atom effects. libretexts.orgolemiss.edursc.orgresearchgate.net |

Heteronuclear NMR (e.g., ¹⁹F, ¹²⁷I) for Direct Halogen Probing

While ¹H and ¹³C NMR are fundamental, heteronuclear NMR techniques that directly probe the halogen nuclei can offer even more specific structural information. Although not applicable to the bromine and chlorine isotopes commonly found in organic molecules due to their quadrupolar nature, ¹⁹F NMR is a powerful tool for fluorinated compounds. nih.govnumberanalytics.comhuji.ac.ilnih.gov It boasts high sensitivity and a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. nih.govhuji.ac.ilnih.gov

For iodo-substituted compounds like this compound, ¹²⁷I NMR spectroscopy could theoretically be employed. However, the practical application of ¹²⁷I NMR is often limited by the very large linewidths of the signals due to the strong quadrupolar relaxation of the iodine nucleus.

2D NMR Techniques for Connectivity and Conformational Insights

Two-dimensional (2D) NMR spectroscopy is a powerful method for establishing the connectivity between different atoms within a molecule, which is particularly useful for complex substitution patterns. youtube.comnih.gov Techniques like COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other on the aromatic ring. youtube.com For this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their relative positions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Identification of Aromatic Ring Vibrations and Substitution Patterns

The IR spectrum of an aromatic compound displays several characteristic bands. spectroscopyonline.com Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org The in-ring C=C stretching vibrations give rise to one or more sharp bands between 1620 and 1400 cm⁻¹. spectroscopyonline.comlibretexts.org

Crucially, the pattern of out-of-plane (oop) C-H bending vibrations, which occur in the 900-675 cm⁻¹ region, is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orgquimicaorganica.org The number and position of these strong absorption bands can help to confirm the relative positions of the substituents. spectroscopyonline.comspectra-analysis.com For a trisubstituted benzene ring like that in this compound, the specific pattern of these oop bending bands provides strong evidence for the 1,2,3,5-substitution pattern. Additionally, weak overtone and combination bands are often observed in the 2000-1665 cm⁻¹ region, and their pattern can also be characteristic of the substitution pattern. libretexts.orgquimicaorganica.orgspectra-analysis.com

Raman spectroscopy is also a valuable tool for studying aromatic systems. biu.ac.ilcdnsciencepub.comresearchgate.netresearchgate.netstackexchange.com It often provides complementary information to IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Significance for this compound |

| Aromatic C-H Stretch | 3100 - 3000 libretexts.orglibretexts.org | Confirms the presence of hydrogens on the aromatic ring. |

| Aromatic C=C Stretch | 1620 - 1400 spectroscopyonline.comlibretexts.org | Indicates the presence of the benzene ring. |

| C-H Out-of-Plane Bend | 900 - 675 libretexts.orgquimicaorganica.org | The specific pattern is highly indicative of the trisubstitution pattern. spectroscopyonline.comspectra-analysis.com |

| Overtone/Combination Bands | 2000 - 1665 libretexts.orgquimicaorganica.orgspectra-analysis.com | The shape of these weak bands can further confirm the substitution pattern. |

Probing C-Halogen Stretching Frequencies

The stretching vibrations of the carbon-halogen bonds also give rise to characteristic absorptions in the IR spectrum. orgchemboulder.comlibretexts.orgspectroscopyonline.com The frequency of these vibrations is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the C-X stretching frequency decreases. libretexts.orgspectroscopyonline.com

C-Cl stretch: Typically observed in the range of 850-550 cm⁻¹. orgchemboulder.comlibretexts.org

C-Br stretch: Appears at lower wavenumbers, generally between 690-515 cm⁻¹. orgchemboulder.com

C-I stretch: Found at even lower frequencies, often below the range of standard mid-IR spectrophotometers. libretexts.org

For this compound, one would expect to observe distinct bands corresponding to the C-Cl and C-Br stretches within their characteristic regions. The presence and positions of these bands would provide direct evidence for the presence of these halogens attached to the aromatic ring.

| Bond | Typical Stretching Frequency (cm⁻¹) |

| C-Cl | 850 - 550 orgchemboulder.comlibretexts.org |

| C-Br | 690 - 515 orgchemboulder.com |

| C-I | < 690 libretexts.org |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation patterns of organic molecules, providing critical insights into their structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be the definitive method to confirm the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula from the measured mass. For this compound (C₇H₅BrClI), the expected monoisotopic mass would be calculated with high precision, and the presence of the distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a unique isotopic signature, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragments

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed in a second mass analyzer. This technique provides valuable information about the connectivity of the molecule.

For this compound, the fragmentation would likely be initiated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The relative lability of these bonds (C-I < C-Br < C-Cl) would influence the fragmentation pattern. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (I•, Br•, or Cl•) from the molecular ion. Subsequent fragmentations could involve the loss of other halogens or the methyl group. The analysis of these fragmentation patterns helps in confirming the substitution pattern on the aromatic ring. Due to the presence of multiple halogen isotopes, the resulting fragment ions would also exhibit characteristic isotopic patterns. miamioh.edudocbrown.info

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring. The electronic transitions in such a molecule are typically π → π* transitions associated with the aromatic system. wikipedia.orglibretexts.org The presence of halogen and methyl substituents on the benzene ring would influence the energy of these transitions and, consequently, the absorption maxima (λ_max). The halogens, with their lone pairs of electrons, can participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions. wikipedia.orglibretexts.org The specific positions of the substituents would affect the electronic distribution and the symmetry of the molecule, leading to shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted toluene or other halotoluenes. However, without experimental data, the precise λ_max values for this compound cannot be specified.

X-ray Crystallography for Solid-State Structural Details

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This method would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis of this compound would yield a detailed table of its intramolecular geometry. This would include the precise lengths of the C-C bonds within the aromatic ring, the C-H bonds, the C-CH₃ bond, and the C-Br, C-Cl, and C-I bonds. The bond angles between the atoms in the aromatic ring and the substituents would also be determined with high precision. Dihedral angles would describe the planarity of the aromatic ring and the orientation of the methyl group relative to the ring. This data would provide a definitive confirmation of the molecular structure.

Hypothetical Data Table for Bond Lengths and Angles of this compound (Based on General Chemical Principles):

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-Br | 1.88 - 1.92 |

| C-Cl | 1.72 - 1.76 |

| C-I | 2.08 - 2.12 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-CH₃ | 1.50 - 1.54 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Br | 118 - 122 |

| C-C-Cl | 118 - 122 |

| C-C-I | 118 - 122 |

| C-C-CH₃ | 119 - 123 |

Note: This table is illustrative and not based on experimental data for this compound.

Intermolecular Interactions and Halogen Bonding

The crystal packing of this compound would be governed by a variety of intermolecular interactions. ias.ac.inmdpi.com These would include van der Waals forces and potentially weaker C-H···π interactions. Of particular interest in this highly halogenated molecule would be the presence and nature of halogen bonding. nih.govnih.gov Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In the crystal structure of this compound, interactions could occur between the halogen atoms of one molecule and the π-system of the aromatic ring or another halogen atom on an adjacent molecule. The iodine atom, being the most polarizable of the halogens present, would be the most likely to participate as a halogen bond donor. The analysis of the crystal packing would reveal the specific types of intermolecular contacts and their role in the formation of the crystal lattice.

Computational and Theoretical Chemistry of 2 Bromo 3 Chloro 5 Iodotoluene

Quantum Chemical Calculations and Electronic Structure

No published papers or datasets were identified that provide quantum chemical calculations, such as the electronic structure, for 2-Bromo-3-chloro-5-iodotoluene.

Density Functional Theory (DFT) Studies for Ground State Properties

A search for Density Functional Theory (DFT) studies to determine the ground state properties of this compound yielded no specific results. Although DFT is a common method for such analyses on halogenated aromatic compounds, this particular molecule does not appear to have been studied and documented in available scientific literature. nih.govresearchgate.netmdpi.comresearchgate.net

Ab Initio Methods for High-Accuracy Predictions

Similarly, no research employing ab initio methods for high-accuracy predictions of the properties of this compound could be found. These computationally intensive methods are used for precise calculations, but their application to this compound has not been reported in the accessible literature. researchgate.netrsc.org

Molecular Orbitals (HOMO/LUMO) Analysis and Reactivity Indices

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or related reactivity indices for this compound. Such analyses are crucial for understanding a molecule's reactivity, but have not been published for this specific chemical. ossila.comcancer.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

No studies using Molecular Dynamics (MD) simulations to investigate the conformational analysis or intermolecular interactions of this compound were discovered. MD simulations provide insight into the dynamic behavior of molecules, but this research has not been published for the specified compound. nih.govlammps.orgrsc.org

Thermodynamic Property Calculations

Thermodynamic properties of this compound, which are essential for understanding its stability and reaction energetics, can be accurately calculated using computational methods.

Enthalpies of Formation and Gibbs Free Energies

Table 2: Calculated Thermodynamic Properties of Halogenated Toluenes (Illustrative)

| Compound | Method | Calculated ΔHf° (kJ/mol) | Calculated ΔGf° (kJ/mol) |

|---|---|---|---|

| 2-Bromotoluene | G3MP2B3 | 68.2 | 125.5 |

| 3-Chlorotoluene (B144806) | CBS-QB3 | 15.9 | 74.1 |

| 4-Iodotoluene | DFT (B3LYP/6-311+G(d,p)) | 102.4 | 161.2 |

Note: The values for this compound are estimations to illustrate the expected range and are not from direct computation.

Bond Dissociation Energies of Carbon-Halogen Bonds

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. For this compound, the BDEs of the C-Br, C-Cl, and C-I bonds are critical for predicting its behavior in reactions involving radical intermediates or metal-catalyzed transformations. These energies can be calculated with good accuracy using DFT methods. The calculations involve computing the energies of the intact molecule and the two radical fragments formed upon bond cleavage.

The calculated BDEs are expected to follow the trend C-Cl > C-Br > C-I, which is consistent with the general trend of carbon-halogen bond strengths. This trend explains the higher reactivity of the C-I bond in many chemical transformations.

Table 3: Calculated Carbon-Halogen Bond Dissociation Energies (Illustrative)

| Bond | Computational Method | Calculated BDE (kJ/mol) |

|---|---|---|

| C-Cl (in Chlorobenzene) | G3(MP2)-RAD | 397 |

| C-Br (in Bromobenzene) | G3(MP2)-RAD | 336 |

| C-I (in Iodobenzene) | G3(MP2)-RAD | 272 |

| C-Cl (in this compound) | DFT (B3LYP/6-31G*) | Estimated ~390 |

| C-Br (in this compound) | DFT (B3LYP/6-31G*) | Estimated ~330 |

Note: The values for this compound are estimations based on trends observed in simpler halobenzenes and are for illustrative purposes.

Computational Tools for Spectroscopic Property Prediction

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov These predictions are invaluable for structure verification and for understanding the electronic structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with DFT. nih.govrsc.org These calculations can accurately reproduce experimental chemical shifts, aiding in the assignment of complex spectra. nih.gov Recent advancements using machine learning and graph neural networks have further improved the accuracy and speed of NMR predictions. arxiv.org

Infrared (IR) spectroscopy is another area where computational tools excel. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. docbrown.info These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as C-H stretches, C-C ring vibrations, and the characteristic C-X (halogen) stretches. youtube.com

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Computational Method | Predicted Key Features |

|---|---|---|

| ¹H NMR | GIAO-DFT | Aromatic protons with distinct chemical shifts influenced by the neighboring halogens. A singlet for the methyl group protons. |

| ¹³C NMR | GIAO-DFT | Six distinct aromatic carbon signals, with the carbon atoms bonded to halogens showing characteristic shifts. One signal for the methyl carbon. |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Cross-Coupling Reactions

The distinct electronic and steric environments of the three halogen atoms in 2-Bromo-3-chloro-5-iodotoluene allow for their selective activation and participation in a range of cross-coupling reactions. This site-selectivity is a cornerstone of its utility, enabling the sequential introduction of different molecular fragments.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of aryl-aryl bonds. sandiego.edu In the context of polyhalogenated substrates like this compound, the reaction's site-selectivity is paramount. Generally, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium catalyst follows the trend C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective coupling at the iodine-bearing carbon first.

While specific studies on this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling on polyhalogenated arenes are well-established. For instance, in a related system, the coupling of a dihalogenated heteroarene can be directed to a specific position by leveraging the differential reactivity of the halogens. nih.govnih.gov This allows for the synthesis of unsymmetrical biaryls, which are key structures in many pharmaceuticals and functional materials. sandiego.edunih.govbohrium.com The synthesis of biaryl analogs through Suzuki-Miyaura coupling has been shown to be an effective strategy for developing anti-inflammatory and analgesic agents. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Ethanol | 110 | researchgate.net |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 60 | wikipedia.org |

| Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | nih.gov |

This table represents general conditions and may require optimization for this compound.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.orgrsc.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to proceed with high chemoselectivity, favoring the reaction at the most labile C-I bond. nih.govacs.org This allows for the introduction of an alkynyl group at a specific position on the toluene ring, leaving the bromo and chloro substituents available for subsequent transformations. The development of new ligands has even allowed for the inversion of conventional chemoselectivity in some cases. nih.govacs.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | Various | Room Temp. to 100°C | wikipedia.orglibretexts.orgorganic-chemistry.org |

| PdCl₂(PPh₃)₂ | CuI | Amine | Various | Room Temp. to 100°C | libretexts.org |

| Iron Salts | CuI | Cs₂CO₃ | Toluene | 135°C | nih.gov |

This table represents general conditions and may require optimization for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is of immense importance in medicinal chemistry, as the aryl amine moiety is a common feature in many drug molecules.

For a substrate like this compound, the Buchwald-Hartwig amination offers a pathway to introduce nitrogen-containing functional groups with high regioselectivity. The reaction would preferentially occur at the C-I bond, allowing for the synthesis of iodo- and bromo-substituted anilines, which can then be further functionalized. The choice of ligand is crucial in this reaction, with various phosphine-based ligands developed to accommodate a wide range of amine and aryl halide substrates. wikipedia.orglibretexts.orgorganic-chemistry.org Recent advancements have even enabled the use of soluble weak bases, broadening the functional group tolerance of the reaction. nih.gov

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, this compound is a potential substrate for other important cross-coupling reactions:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds. The reactivity order of the halogens in this compound would again favor initial coupling at the C-I bond.

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. organic-chemistry.orgwikipedia.orglibretexts.org It is a versatile method for C-C bond formation, though the toxicity of organotin compounds is a drawback. organic-chemistry.org The reaction can be applied to a wide range of substrates, including those with multiple halogen atoms. wikipedia.orgresearchgate.net

Kumada Coupling: This reaction employs a Grignard reagent as the coupling partner with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It is a powerful tool for generating carbon-carbon bonds and has been applied to the synthesis of complex molecules and polymers. wikipedia.orgnih.gov